4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate
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Overview
Description
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a bromophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the bromophenyl group. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Formation of the Hydrazinylidene Moiety: This step involves the reaction of the bromophenyl carbonyl compound with hydrazine to form the hydrazinylidene intermediate, which is then coupled with the thiophene-2-carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and are used in the synthesis of anticancer and anti-atherosclerotic agents.
Bromophenyl Compounds: Compounds containing bromophenyl groups are often used in medicinal chemistry for their biological activities.
Uniqueness
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a bromophenyl group, and a hydrazinylidene moiety, which confer distinct electronic and steric properties that can be exploited in various applications .
Properties
Molecular Formula |
C19H13BrN2O3S |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C19H13BrN2O3S/c20-16-5-2-1-4-15(16)18(23)22-21-12-13-7-9-14(10-8-13)25-19(24)17-6-3-11-26-17/h1-12H,(H,22,23)/b21-12+ |
InChI Key |
GOKZYHROIHWCJE-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3)Br |
Origin of Product |
United States |
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